![molecular formula C20H30N2O3S2 B1679604 Pergolide mesylate CAS No. 66104-23-2](/img/structure/B1679604.png)
Pergolide mesylate
Overview
Description
Pergolide mesylate is an ergot derivative dopamine receptor agonist at both D1 and D2 receptor sites . It is chemically designated as 8ß [(methylthio)methyl]-6-propylergoline monomethanesulfonate . The empirical formula is C19H26N2S•CH4O3S, representing a molecular weight of 410.60 .
Synthesis Analysis
Pergolide mesylate can be produced through many synthetic methods . A high-yield and low environmental impact synthesis able to deliver highly pure pergolide mesylate has been developed . This process involves seven chemical steps (four telescoped), three steps of isolation of intermediate, and only one drying .Molecular Structure Analysis
The molecular formula of pergolide mesylate is C20H30N2O3S2 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .Chemical Reactions Analysis
Pergolide mesylate is a potent dopamine receptor agonist . It is 10 to 1000 times more potent than bromocriptine on a milligram per milligram basis in various in vitro and in vivo test systems . Pergolide mesylate inhibits the secretion of prolactin in humans .Physical And Chemical Properties Analysis
Pergolide mesylate has a molecular formula of C19H26N2S•CH4O3S and a molecular weight of 410.59 . The average mass is 410.594 Da and the monoisotopic mass is 410.169769 Da .Scientific Research Applications
Pharmacokinetics in Horses : Pergolide is used for treating pituitary pars intermedia dysfunction (PPID) in horses. A study developed a UPLC-MS/MS assay to determine pergolide in horse plasma, demonstrating its application in pharmacokinetic studies of the drug in horses (Jacobson et al., 2014).
Stability and Compounding : Research has focused on the effects of compounding and storage conditions on the stability of pergolide mesylate. It was found that storage conditions, such as temperature and light exposure, significantly affect the stability of compounded formulations (Davis et al., 2009).
Chemical Synthesis : There has been development in high-yield, low environmental impact synthesis methods for producing highly pure pergolide mesylate, enhancing the efficiency and sustainability of its production (Cabri et al., 2006).
Pharmacokinetic Properties in Horses : Another study aimed to establish the pharmacokinetic properties of pergolide following intravenous administration in horses, providing insights into the optimal dosing regimen for treating PPID in horses (Rendle et al., 2013).
Physiological Effects : The impact of pergolide on specific physiological aspects, such as dysarthric speech production, has been studied. One research examined the effect of Permax (pergolide mesylate), a dopamine agonist, on an individual with traumatic brain injury, revealing potential discrepancies among participant report, listener perception, and objective measures (McHenry, 2001).
Block of Potassium Channels : A study investigated the effects of pergolide on Kv1.5 potassium channels, which are expressed in pulmonary arterial smooth muscle cells and influence vascular tone. The research provided insights into the interaction between pergolide and these channels (Jeong et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)/t13-,16-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCVGPLTGZWHGS-ZORIOUSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66104-22-1 (Parent) | |
Record name | Pergolide mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040583 | |
Record name | Pergolide methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pergolide mesylate | |
CAS RN |
66104-23-2 | |
Record name | Pergolide mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66104-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pergolide mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066104232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PERGOLIDE MESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | PERGOLIDE MESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pergolide methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERGOLIDE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55B9HQY616 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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